molecular formula C24H31ClN4O3S B5538096 1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

Cat. No. B5538096
M. Wt: 491.0 g/mol
InChI Key: OUPLMUGPZRHDLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide typically involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine. This method has been utilized to prepare compounds with potential antimicrobial activities, showcasing the adaptability of this synthetic route for generating structurally diverse derivatives with varying biological activities (Vinaya et al., 2009).

Molecular Structure Analysis

X-ray crystallographic studies have played a crucial role in elucidating the molecular structure of related compounds, revealing details such as crystal class, space group, and cell parameters. For instance, compounds synthesized from piperidine derivatives demonstrate a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, providing insights into their three-dimensional arrangements and potential reactivity sites (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Chemical reactivity and interactions with biological targets are essential characteristics of these compounds. Their ability to bind to specific receptors or inhibit certain enzymes can be attributed to their molecular structure, which is meticulously designed to enhance biological activity. For example, some derivatives exhibit potent antagonistic activities towards the CB1 cannabinoid receptor, highlighting the significance of structural features such as the pyrazole C3 substituent and the N1 aromatic ring moiety in mediating these interactions (Shim et al., 2002).

Scientific Research Applications

Antimicrobial Properties

A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlighted the significant antimicrobial activities of synthesized compounds, demonstrating the potential application of such derivatives in combating plant pathogens (Vinaya et al., 2009).

Enzyme Inhibition

Research on novel piperidine derivatives has explored their anti-acetylcholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's. One study found that specific derivatives were potent inhibitors of acetylcholinesterase, which could have implications for the development of new treatments for dementia and related conditions (Sugimoto et al., 1990).

Drug Development

Investigations into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor have provided insights into the structural and molecular basis of receptor-ligand interactions. This research contributes to the design and development of novel compounds with specific receptor affinities, which could be beneficial in creating drugs with targeted therapeutic effects (Shim et al., 2002).

Synthesis and Chemical Analysis

Studies on the microwave-assisted synthesis of new sulfonyl hydrazones and their screening for biological activities have shed light on the structure-activity relationships of these compounds. This research aids in understanding how modifications to the chemical structure can impact biological activity, which is crucial for the development of more effective and selective therapeutic agents (Karaman et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4O3S/c1-27-14-16-28(17-15-27)22-6-2-19(3-7-22)18-26-24(30)20-10-12-29(13-11-20)33(31,32)23-8-4-21(25)5-9-23/h2-9,20H,10-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPLMUGPZRHDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methylpiperazin-1-yl)benzyl]piperidine-4-carboxamide

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